molecular formula C23H28F2N6O4S B15199317 (1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B15199317
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-WYUIZONGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor is a medication used primarily for the prevention of thrombotic events such as stroke, heart attack, and other complications in individuals with acute coronary syndrome. It is a P2Y12 receptor antagonist that inhibits platelet aggregation, thereby reducing the risk of clot formation . Unlike other antiplatelet drugs, ticagrelor does not require metabolic activation, which contributes to its rapid onset of action .

Preparation Methods

Mechanism of Action

Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, thereby inhibiting the binding of adenosine diphosphate (ADP). This prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation . Unlike other P2Y12 inhibitors, ticagrelor binds reversibly and does not require metabolic activation .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16?,17-,19-,20+/m0/s1

InChI Key

OEKWJQXRCDYSHL-WYUIZONGSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.